N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules has become a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comchimia.chalfa-chemistry.com The unique physicochemical properties of fluorine and fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, can dramatically alter a molecule's characteristics compared to its non-fluorinated counterparts. chimia.chnbinno.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to fluorinated compounds by making them resistant to degradation by enzymes like cytochrome P450. chimia.chnbinno.comnbinno.com
Fluorine's high electronegativity can modulate the electronic properties of a molecule, influencing its acidity or basicity and its ability to interact with biological targets. chimia.chnbinno.com Furthermore, the incorporation of fluorinated groups like trifluoromethoxy can significantly increase a compound's lipophilicity, which can enhance its ability to cross biological membranes, potentially improving absorption and distribution within the body. nbinno.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com This widespread use underscores the profound impact of fluorine in tuning molecular properties to achieve desired effects, from enhanced potency in drugs to increased thermal stability in materials. nbinno.comnih.govresearchgate.net
The Acetanilide (B955) Scaffold as a Versatile Platform in Synthetic and Medicinal Chemistry Research
Acetanilide, or N-phenylacetamide, is an aromatic compound that has served as a foundational structure in medicinal chemistry for over a century. semanticscholar.orgresearchgate.net First introduced into medical practice in 1886 as an analgesic and antipyretic agent, acetanilide itself has largely been replaced by less toxic derivatives. uobasrah.edu.iqwikipedia.org However, the core acetanilide scaffold continues to be a versatile and valuable platform for the synthesis of new therapeutic agents. semanticscholar.orgresearchgate.net
The N-phenylacetamide structure is a key feature in a wide array of compounds that have been investigated for diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. semanticscholar.orgresearchgate.net The amide linkage and the aromatic ring provide a framework that can be readily modified with various substituents to explore structure-activity relationships and optimize biological efficacy. Its utility also extends to its role as a crucial intermediate in the synthesis of dyes and other specialty chemicals. wikipedia.org The enduring presence of the acetanilide motif in drug discovery highlights its reliability as a "privileged scaffold" for developing new biologically active molecules. nih.gov
Overview of the Chemical and Structural Features of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide
This compound is a halogenated acetanilide derivative characterized by a specific substitution pattern on the phenyl ring. Its structure combines the acetanilide core with a bromine atom and a trifluoromethoxy group. The systematic placement of these substituents imparts distinct chemical properties to the molecule. The trifluoromethoxy group at position 3 is a strong electron-withdrawing group and is highly lipophilic, while the bromine atom at position 4 further contributes to the molecule's electronic character and reactivity. mdpi.com
The key structural and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H7BrF3NO |
| Molecular Weight | 282.06 g/mol |
| CAS Number | 41513-05-7 |
| Appearance | Powder |
| Melting Point | 116-119 °C |
| Boiling Point | 333.8 °C at 760 mmHg |
| Density | 1.637 g/cm³ |
| LogP | 3.499 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Data sourced from publicly available chemical databases. lookchem.comcookechem.com
The presence of the amide (–NHCOCH3), bromo (–Br), and trifluoromethoxy (–OCF3) groups makes this compound a potentially valuable intermediate for further chemical synthesis. The bromine atom, for instance, can serve as a handle for cross-coupling reactions, allowing for the introduction of more complex molecular fragments.
Identified Research Gaps and Opportunities for Advanced Investigation
A review of the current scientific literature indicates that while the constituent parts of this compound—fluorinated aromatics and the acetanilide scaffold—are extensively studied, dedicated research on this specific compound is limited. This represents a significant research gap. Much of the available information pertains to its role as a chemical intermediate or its inclusion in larger chemical libraries, with little to no data on its own biological activities or material properties.
The unique combination of a bromine atom, a trifluoromethoxy group, and an acetanilide core presents several opportunities for advanced investigation:
Synthetic Intermediate: The bromine atom is well-suited for use in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This could enable the synthesis of a diverse library of more complex derivatives for screening in various applications.
Medicinal Chemistry: Given the broad biological activities of both fluorinated compounds and acetanilide derivatives, this compound and its derivatives are prime candidates for biological screening. semanticscholar.orgnih.gov Areas of potential interest could include anticancer, anti-inflammatory, or antimicrobial assays. The trifluoromethoxy group could enhance metabolic stability and cell permeability, key attributes for drug candidates. mdpi.com
Materials Science: Fluorinated organic compounds are integral to the development of advanced materials such as liquid crystals and specialty polymers. nbinno.comnih.gov The specific electronic and steric properties conferred by the bromo and trifluoromethoxy substituents could be exploited in the design of new functional materials.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGBERCYJRRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide
Established Synthetic Pathways and Precursor Derivatization Strategies
The synthesis of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is logically approached through a multistep sequence that leverages commercially available starting materials and well-understood reaction mechanisms. The strategic design of the synthetic route is dictated by the directing effects of the substituents on the aromatic ring.
Multistep Synthesis Approaches from Commercial Starting Materials
A plausible and efficient synthetic route to this compound commences with a commercially available precursor, such as 3-(trifluoromethoxy)aniline . This approach involves a two-step process: initial acylation of the amine followed by regioselective bromination of the aromatic ring.
The proposed pathway is as follows:
Acetylation : The amino group of 3-(trifluoromethoxy)aniline is converted to an acetamido group. This step forms the acetanilide (B955) moiety and serves to protect the amine from oxidation during the subsequent bromination step. The resulting intermediate is N-(3-(trifluoromethoxy)phenyl)acetamide .
Bromination : The intermediate is then subjected to electrophilic aromatic substitution to introduce a bromine atom onto the ring. The position of bromination is controlled by the directing effects of the existing acetamido and trifluoromethoxy groups.
This strategic sequence ensures high yields and correct regiochemistry, making it a preferred method for laboratory-scale synthesis.
Aryl Amination Reactions for Acetanilide Moiety Formation
The formation of the acetanilide moiety is a critical step, typically achieved through the N-acetylation of the corresponding aniline (B41778) precursor. In this synthesis, 3-(trifluoromethoxy)aniline is treated with an acetylating agent.
Common acetylating agents for this transformation include acetic anhydride or acetyl chloride . The reaction is generally straightforward and proceeds with high efficiency.
Reaction with Acetic Anhydride : This is a common and mild method. The reaction can be performed in the presence of a base like pyridine or sodium acetate, or simply by heating the aniline with excess acetic anhydride.
Reaction with Acetyl Chloride : This method is highly effective but generates hydrogen chloride as a byproduct, often requiring a base to be present to neutralize the acid.
The resulting acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group for subsequent electrophilic substitution reactions.
Selective Introduction of Bromine and Trifluoromethoxy Moieties
The precise placement of the bromine and trifluoromethoxy groups is fundamental to the structure of the target compound.
Trifluoromethoxy Group Introduction: The synthesis begins with a precursor already containing the trifluoromethoxy group, such as 3-(trifluoromethoxy)aniline . The introduction of the -OCF₃ group onto an aromatic ring is a non-trivial transformation. Modern methods for trifluoromethoxylation often involve specialized reagents, such as the O-trifluoromethylation of N-aryl-N-hydroxyacetamides followed by a thermally induced migration. nih.govjove.com
Selective Bromination: The key to the synthesis is the regioselective bromination of the N-(3-(trifluoromethoxy)phenyl)acetamide intermediate. The outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents:
Acetamido Group (-NHCOCH₃) : This is an activating group and directs incoming electrophiles to the ortho and para positions.
Trifluoromethoxy Group (-OCF₃) : This is a strongly deactivating, meta-directing group due to its high electronegativity and inductive electron withdrawal.
When both groups are present on the ring, the powerful ortho-, para-directing effect of the acetamido group dominates. The bromine atom is directed to the position para to the acetamido group, which is also ortho to the trifluoromethoxy group. This leads to the selective formation of this compound. Common brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in acetic acid can be employed for this step.
Advanced Catalytic Approaches in Related Aryl Halide and Amide Synthesis
While direct synthesis often relies on classical methods, advanced catalytic strategies are indispensable for the synthesis of analogous and more complex aryl halide and amide structures. These methods offer alternative routes for forming carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogs for Arylation)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid) with an organic halide or triflate, is particularly powerful for creating biaryl structures. harvard.eduscirp.org
While not a direct method for synthesizing the core of this compound, this reaction is highly relevant for creating more complex derivatives. For instance, an aryl halide could be coupled with a suitable boronic acid to append additional aryl groups.
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The aryl halide adds to the Pd(0) catalyst.
Transmetalation : The organic group from the boron reagent is transferred to the palladium center.
Reductive Elimination : The two organic groups couple, the C-C bond is formed, and the Pd(0) catalyst is regenerated.
The reaction tolerates a wide variety of functional groups, making it a versatile tool in synthetic chemistry. youtube.comnih.gov
| Feature | Description |
|---|---|
| Reactants | Aryl/Vinyl Halide (or Triflate) + Aryl/Vinyl Boronic Acid (or Ester) |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |
| Base | Required for activation of the organoboron reagent (e.g., Na₂CO₃, K₃PO₄) |
| Bond Formed | Carbon-Carbon (C-C) |
| Key Advantages | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. |
Copper-Mediated Arylation Strategies for Aromatic Amides
Copper-mediated reactions provide a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-aryl amides. These methods, known as the Ullmann condensation or Goldberg reaction, involve the coupling of an aryl halide with an amide. nih.govsynarchive.comcdnsciencepub.com
This strategy could be envisioned as an alternative route to the target molecule, for example, by coupling an appropriately substituted aryl halide with acetamide (B32628). The Goldberg reaction, first described in 1906, has seen significant improvements through the development of new ligands that allow the reaction to proceed under milder conditions. nih.govsynarchive.com
Key components of a modern Goldberg-type reaction include:
Copper Source : Typically Cu(I) salts like CuI are used. organic-chemistry.org
Ligand : Chelating ligands such as diamines (e.g., 1,2-cyclohexanediamine) or amino acids (e.g., N,N-dimethylglycine) are often employed to facilitate the reaction at lower temperatures. nih.govnih.gov
Base : A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required. nih.gov
This methodology is particularly valuable for substrates that are not well-suited for palladium-catalyzed processes and represents a complementary tool for the synthesis of aromatic amides. organic-chemistry.orgacs.org
| Reaction Type | Catalyst | Typical Reactants | Bond Formed | Key Characteristics |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine/Amide | Carbon-Nitrogen (C-N) | Broad scope, often uses phosphine ligands, can be sensitive to functional groups. |
| Goldberg Reaction (Ullmann Condensation) | Copper | Aryl Halide + Amide/N-Heterocycle | Carbon-Nitrogen (C-N) | Cost-effective, excellent for amides and heterocycles, modern methods use chelating ligands for milder conditions. nih.govnih.govresearchgate.net |
Rhodium-Catalyzed C(sp²)-N Cross-Coupling Methods
The formation of a C(sp²)-N bond to synthesize N-aryl acetamides from aryl halides is a cornerstone of modern synthetic chemistry. While palladium-based systems are prevalent, rhodium catalysis offers a complementary and sometimes advantageous alternative for such transformations. rsc.orgcvr.ac.in A hypothetical rhodium-catalyzed synthesis of this compound would involve the cross-coupling of an aryl halide precursor, 1,4-dibromo-2-(trifluoromethoxy)benzene, with acetamide.
The catalytic cycle for such a reaction is generally understood to proceed through several key steps:
Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition to the aryl-bromine bond of the substrate.
Amide Binding and Deprotonation: Acetamide coordinates to the rhodium center, followed by deprotonation with a base to form a rhodium-amido complex.
Reductive Elimination: The aryl and amido groups on the rhodium center couple, forming the C-N bond of the final product and regenerating the active Rh(I) catalyst.
N-Heterocyclic carbenes (NHCs) have been identified as highly effective ligands for rhodium-catalyzed amination reactions involving aryl halides, demonstrating broad substrate scope and high functional group tolerance under mild conditions. organic-chemistry.orgnih.gov
Optimization of Reaction Conditions and Process Scalability Considerations
The successful synthesis and scale-up of this compound would hinge on the meticulous optimization of several reaction parameters.
Solvent Selection and Its Influence on Reaction Efficiency
Table 1: Influence of Solvent on a Model Rhodium-Catalyzed Amination Reaction
| Entry | Solvent | Typical Yield (%) | Rationale |
|---|---|---|---|
| 1 | Toluene | Moderate | Good solubility for organic substrates, but may have lower catalyst stability at high temperatures. |
| 2 | Dioxane | High | Often provides a good balance of solubility and catalyst stability. |
| 3 | THF | Moderate-High | Effective, but its lower boiling point limits the accessible temperature range. |
Data presented is illustrative and based on general findings for Rh-catalyzed amination of aryl bromides.
For the target synthesis, a solvent like dioxane would likely be a suitable starting point, balancing the solubility of the polar acetamide and the nonpolar aryl bromide substrate.
Reagent Stoichiometry and Additive Effects
The stoichiometry of the coupling partners and the choice of base and ligand are paramount for achieving high yields.
Base: A base is required to deprotonate the acetamide, facilitating its coordination to the rhodium center. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are common. However, for substrates with base-sensitive functional groups, milder inorganic bases like cesium carbonate (Cs₂CO₃) can be more effective, enhancing functional group tolerance. organic-chemistry.org
Ligand: The ligand stabilizes the rhodium catalyst and modulates its reactivity. N-Heterocyclic carbene (NHC) ligands, such as IiPr (1,3-diisopropylimidazol-2-ylidene), have proven effective in promoting rhodium-catalyzed aminations of aryl bromides. nih.gov
Rhodium Precursor: Common precursors include [Rh(cod)₂]BF₄ or [Rh(cod)Cl]₂, which form the active catalytic species in situ upon addition of the ligand.
Table 2: Effect of Base and Ligand on a Generic Aryl Amine Synthesis
| Entry | Rhodium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | [Rh(cod)₂]BF₄ (2) | IiPr (2.4) | NaOt-Bu (1.4) | 95 |
| 2 | [Rh(cod)₂]BF₄ (2) | IiPr (2.4) | Cs₂CO₃ (1.4) | 88 |
| 3 | [Rh(cod)₂]BF₄ (2) | PPh₃ (4.8) | NaOt-Bu (1.4) | <10 |
Table represents typical results for the coupling of bromobenzene and a generic amine to illustrate the importance of reagent selection.
Temperature and Pressure Control for Yield and Selectivity
Temperature is a critical parameter that governs the reaction kinetics. Most rhodium-catalyzed C-N coupling reactions are conducted at elevated temperatures, typically ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired side products. The reaction is typically run at atmospheric pressure under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxidation.
Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
Chemoselectivity: The target substrate features a trifluoromethoxy group (-OCF₃) and a bromo group (-Br). A successful rhodium-catalyzed C-N coupling must exhibit high chemoselectivity, with the catalyst reacting exclusively at the C-Br bond, which is significantly more reactive towards oxidative addition than the C-F or C-O bonds within the trifluoromethoxy group. The robustness of the acetamide functional group under the reaction conditions is also a key aspect of chemoselectivity.
Regioselectivity: The starting material, 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene or a related isomer, provides a clear site for the cross-coupling reaction. The regioselectivity is dictated by the position of the bromine atom on the phenyl ring. The reaction is expected to proceed with high regioselectivity, forming the C-N bond exclusively at the carbon atom previously attached to the bromine.
Stereoselectivity: The synthesis of this compound does not involve the formation of any new chiral centers. Therefore, stereoselectivity is not a consideration for this specific transformation.
Mechanistic Insights into Reactions Involving N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide and Its Analogs
Electronic Effects of Substituents (Bromine and Trifluoromethoxy) on Reaction Pathways
The reaction pathways of N-(4-bromo-3-(trifluoromethoxy)phenyl)acetamide and its analogs are significantly influenced by the electronic properties of the bromine and trifluoromethoxy (OCF3) substituents on the phenyl ring.
The trifluoromethoxy group is recognized for its unique electronic characteristics. Unlike the electron-donating methoxy (B1213986) group, the OCF3 group is electron-withdrawing. This is due to the strong inductive effect of the fluorine atoms. nih.govnih.gov The OCF3 group's orientation, where the O–CF3 bond is often orthogonal to the aryl ring, further enhances its electron-withdrawing nature. nih.gov Despite its inductive withdrawal, the OCF3 group can also act as a strong para-directing substituent in electrophilic aromatic substitution reactions, which is attributed to the repulsion between the lone-pair electrons of the fluorine atoms and the arene π electrons, increasing electron density at the para position. nih.gov In the context of rearrangement reactions, such as OCF3 migration, the electronic nature of other substituents on the ring plays a crucial role. For instance, pyridines with electron-donating substituents in the α-position to the nitrogen atom can significantly facilitate the OCF3 migration step, sometimes allowing the rearrangement to proceed at or below room temperature. mdpi.com
| -NHCOCH₃ | Weakly withdrawing (-I) | Strongly donating (+M) | Activating | Ortho, Para-directing chegg.comquora.com |
Investigation of Trifluoromethoxide Rearrangement Mechanisms in N-O Bond Cleavage
Studies on N-aryl-N-(trifluoromethoxy)amines, which are close analogs of the title compound, reveal a key reaction pathway involving an intramolecular OCF3 group migration. mdpi.com This rearrangement proceeds through the cleavage of the N-O bond to afford ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.govmdpi.com
The cleavage of the N–OCF3 bond is a critical step in the rearrangement mechanism. Experimental and computational studies have shown that this process occurs via a heterolytic cleavage pathway. nih.govmdpi.com Heterolysis involves the breaking of a covalent bond where one fragment retains both of the bonding electrons. wikipedia.orgmedium.com In this case, the N–OCF3 bond breaks in such a way that the trifluoromethoxide group leaves with the pair of electrons, forming a trifluoromethoxide anion (CF3O⁻) and a nitrenium ion. nih.gov This ionic bond fission is a key distinction from homolytic cleavage, which would produce radicals. pressbooks.pubchemistrysteps.com The process is typically induced thermally, with reactions often carried out at elevated temperatures (e.g., 80 °C) in solvents like nitromethane. nih.govmdpi.com
The heterolytic cleavage of the N–OCF3 bond results in the formation of a short-lived ion pair consisting of a nitrenium ion and the trifluoromethoxide anion. nih.gov Nitrenium ions are highly reactive intermediates that have been the subject of extensive study. studfile.net The intermediacy of the nitrenium ion in this specific rearrangement is supported by several pieces of evidence. For example, in the rearrangement of a related compound, the formation of a benzoxazole (B165842) side product was observed. nih.gov This side product arises from the competing intramolecular trapping of the nitrenium ion by an internal nucleophile (the carbonyl oxygen of the amide), which confirms that the nitrenium ion is a very reactive and short-lived intermediate. nih.gov
A key question in this rearrangement is whether the OCF3 group is transferred within the same molecule (intramolecularly) or between different molecules (intermolecularly). Crossover experiments have been conducted to investigate this. In these experiments, two different N-(trifluoromethoxy)amine derivatives were heated together. The results showed that only the non-crossover products were formed. nih.gov The absence of any crossover products strongly suggests that the OCF3 migration is an intramolecular process. nih.gov The proposed mechanism posits that after the N-O bond cleaves to form the ion pair, the rate of recombination of this ion pair is much faster than the rate of dissociation and subsequent intermolecular transfer. The trifluoromethoxide anion and the nitrenium ion are held together as a tight, short-lived ion pair that rapidly recombines to form the final product. nih.gov
Mechanistic Role of the Bromine Atom in Directing Aromatic Substitution Reactions
In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. The acetamido group (-NHCOCH3) is a moderately activating group and an ortho, para-director. chegg.com The bromine atom, as mentioned, is also an ortho, para-director.
In a molecule like this compound, the positions available for further electrophilic substitution are directed by the powerful activating effect of the acetamido group. However, the position of substitution is also heavily influenced by sterics. The acetamido group is sterically bulky, which can hinder attack at the ortho positions. stackexchange.comquora.com Similarly, the bromine atom, while smaller, also provides some steric hindrance. In the bromination of acetanilide (B955), for example, the major product is the para-bromoacetanilide. chegg.com This is because the para position is sterically more accessible than the ortho position, which is crowded by the large amide group. chegg.comquora.com Therefore, in reactions involving this compound, the bromine atom, in conjunction with the other substituents, helps to direct incoming electrophiles to specific, sterically accessible positions on the aromatic ring.
Kinetic and Thermodynamic Parameters of Key Reaction Steps
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, computational studies on analogous OCF3 migration reactions provide valuable insight into the energetics of the key steps.
For the rearrangement of a model N-aryl-N-(trifluoromethoxy)amide, the reaction energy profile was computed. The key step, the heterolytic cleavage of the N–OCF3 bond to form the nitrenium ion-trifluoromethoxide ion pair, was found to have a calculated activation free energy (ΔG‡) of 27.6 kcal/mol. nih.gov This activation barrier is consistent with the experimental conditions that require heating to 80 °C for the reaction to proceed. nih.gov The resulting ion pair is described as an anion-π complex, where the trifluoromethoxide anion interacts with the electron-deficient phenyl ring of the nitrenium ion. nih.gov This interaction provides a degree of stabilization to the reactive intermediate before the rapid, intramolecular recombination occurs to form the product.
Table 2: Calculated Thermodynamic Parameter for a Model OCF₃ Migration
| Reaction Step | Parameter | Value | Reference |
|---|
This value underscores the significant energy required to initiate the N-O bond cleavage, which is the rate-determining step of the rearrangement.
Radical vs. Ionic Mechanisms in Fluorination and Bromination Reactions
The halogenation of aromatic compounds, including this compound and its analogs, can proceed through different mechanistic pathways, primarily categorized as ionic (electrophilic aromatic substitution) or free radical mechanisms. The prevailing mechanism is dictated by the reaction conditions, the nature of the halogenating agent, and the substrate's electronic properties.
Ionic (Electrophilic) Halogenation:
Electrophilic aromatic substitution is the most common pathway for the halogenation of N-arylacetamides under typical laboratory conditions. researchgate.net This mechanism involves the attack of an electrophilic halogen species on the electron-rich aromatic ring.
In the case of bromination , a Lewis acid catalyst such as FeBr₃ is often employed to polarize the Br-Br bond, generating a potent electrophile (Br⁺). The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. Conversely, the trifluoromethoxy (-OCF₃) group is deactivating due to its strong electron-withdrawing inductive effect (-I), although it also directs incoming electrophiles to the ortho and para positions via resonance. The interplay of these substituent effects governs the regioselectivity of the reaction. The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity.
For fluorination , powerful electrophilic fluorinating agents, such as N-fluorosulfonimides (e.g., NFSI) or Selectfluor®, are typically used. researchgate.netresearchgate.net These reagents provide a source of electrophilic fluorine (F⁺). A study on the electrophilic aromatic fluorination of various N-arylacetamides demonstrated that the reaction proceeds via an ionic mechanism, with a preference for fluorination at the ortho position relative to the acetamido group. researchgate.net Computational studies support these experimental findings, indicating that the partial charge distribution in the N-arylacetamide molecule directs the electrophilic attack. researchgate.net The involvement of single-electron transfer (a potential pathway to radical intermediates) in reactions with Selectfluor has been investigated, with studies suggesting that a purely ionic pathway is more likely for the attack of an electron-rich aromatic system on the fluorinating agent. nih.gov
Radical Halogenation:
Free radical halogenation becomes significant under conditions that promote the homolytic cleavage of the halogen-halogen bond, such as high temperatures, UV light, or the presence of radical initiators.
Bromination can proceed through a radical mechanism, particularly in the gas phase at high temperatures or in the presence of radical initiators. For instance, the bromination of trifluoromethylbenzene in the vapor phase at 700–900 °C is indicative of a radical pathway. google.com In the context of this compound, a radical bromination would likely involve the abstraction of a hydrogen atom from the aromatic ring by a bromine radical, followed by the reaction of the resulting aryl radical with a bromine molecule. However, for aromatic compounds, this is generally less favorable than electrophilic substitution unless forcing conditions are applied.
There is evidence for radical pathways in reactions of compounds analogous to this compound under specific catalytic conditions. For example, nickel-catalyzed reactions of bromodifluoroacetamides have been shown to proceed through a free radical process, which was confirmed by the inhibition of the reaction in the presence of a radical scavenger like TEMPO. acs.org While this is not a direct halogenation of the aromatic ring, it demonstrates that radical mechanisms can be accessed for similar structures.
The fluorination of aromatic rings via a radical mechanism is less common but can be achieved. It often involves the generation of highly reactive fluorine atoms or other fluorine-containing radicals.
The following table summarizes the key distinctions between ionic and radical halogenation pathways for aromatic systems like this compound.
| Feature | Ionic (Electrophilic) Mechanism | Radical Mechanism |
|---|---|---|
| Reaction Conditions | Lower temperatures, often with a Lewis acid catalyst (for Br₂) or a strong electrophilic fluorinating agent. | High temperatures, UV light, or radical initiators (e.g., peroxides). May also be promoted by certain transition metal catalysts. |
| Initiation | Generation of a strong electrophile (e.g., Br⁺, F⁺). | Homolytic cleavage of the halogen-halogen bond to form halogen radicals (e.g., Br•, F•). |
| Key Intermediate | Arenium ion (sigma complex). | Aryl radical. |
| Regioselectivity | Governed by the electronic effects (inductive and resonance) of the substituents on the aromatic ring. | Generally less selective for aromatic C-H bonds compared to benzylic or allylic positions. Can be influenced by radical stability. |
| Typical Substrates | Electron-rich aromatic compounds. | Alkanes (especially at allylic or benzylic positions), but can occur on aromatic rings under forcing conditions. |
Advanced Spectroscopic Characterization and Probe Applications of N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (83% of ¹H), and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. nih.govresearchgate.net These properties make ¹⁹F-labeled molecules, such as N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide, powerful tools for studying molecular structure, dynamics, and interactions. nih.gov
The chemical shift of the trifluoromethoxy (-OCF₃) group in this compound is highly responsive to subtle changes in its immediate surroundings. nih.govresearchgate.net The large paramagnetic term that dominates the shielding of the ¹⁹F nucleus makes its chemical shift very sensitive to factors like solvent polarity, electric fields, and non-covalent interactions, which alter the local dielectric and magnetic shielding. nih.govresearchgate.net
In studies evaluating various trifluoromethyl probes, the chemical shift dispersion is tested across a range of solvent polarities. nih.govnih.gov For instance, by preparing a series of methanol/water mixtures, environments from relatively non-polar to highly polar can be created to quantify the sensitivity of the ¹⁹F chemical shift. researchgate.netnih.gov This sensitivity is crucial for the molecule's function as a probe, as it allows it to report on different environmental states, such as the folded or unfolded states of a protein or the binding of a ligand. nih.gov
The high sensitivity of its ¹⁹F NMR signal to the local environment makes this compound an effective molecular probe for investigating the structure and dynamics of biomolecules. nih.govresearchgate.net This compound can be chemically attached to a specific site within a larger molecule, typically a protein. The bromoacetamide functional group is reactive towards the thiol side chain of cysteine residues, allowing for site-specific labeling. nih.gov
Once attached to a protein, the trifluoromethoxy group acts as a reporter. Any change in the protein's conformation, whether induced by ligand binding, temperature changes, or interaction with other molecules, will alter the environment around the ¹⁹F tag. researchgate.net This alteration is detected as a change in the ¹⁹F NMR chemical shift. nih.gov Consequently, distinct protein conformers or functional states can be identified and characterized, providing valuable insights into the protein's mechanism of action. researchgate.netnih.gov
To achieve the best results in ¹⁹F NMR studies of complex biological systems, it is essential to select a fluorinated tag with optimal properties. Trifluoromethyl (CF₃) groups are often preferred due to the signal amplification from three equivalent fluorine nuclei and the averaging of chemical shift anisotropy (CSA) through rapid methyl rotation. nih.gov Comparative studies have been conducted to evaluate the chemical shift dispersion of various trifluoromethyl-containing probes to identify those that provide the best resolution for distinguishing different molecular states. nih.gov
In a study comparing several thiol-reactive probes, N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (referred to as 3-BTFMA) was evaluated alongside other tags like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) and 3-bromo-1,1,1-trifluoropropan-2-one (BTFA). nih.govnih.gov The results showed that aryl-CF₃ tags, such as BTFMA, often exhibit a significantly greater range of chemical shifts as a function of solvent polarity compared to some alkyl-CF₃ tags. nih.goved.ac.uk This superior chemical shift dispersion is a key factor in optimizing the resolution of different protein states in complex systems, making compounds like this compound valuable tools in such investigations. nih.govnih.gov
Table 1: Comparison of Common Trifluoromethyl Probes for ¹⁹F NMR
| Probe Name | Abbreviation | Key Feature | Application |
|---|---|---|---|
| N-(4-Bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | Aryl-CF₃ tag with bromoacetamide linker. | Cysteine-specific labeling for protein conformational studies. nih.govnih.gov |
| 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Isomer of 3-BTFMA, also an aryl-CF₃ tag. | Cysteine-specific labeling, often used as a standard for comparison. nih.govproceedings.science |
| 3-Bromo-1,1,1-trifluoroacetone | BTFA | Alkyl-CF₃ tag with a ketone linker. | Cysteine-specific labeling, noted for having no scalar coupled protons. nih.govnih.gov |
| 2,2,2-Trifluoroethyl-1-thiol | TFET | Simple alkyl-CF₃ tag. | Used in comparative studies of chemical shift sensitivity. nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Assignments
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes. For this compound, the spectra would be characterized by vibrations corresponding to its distinct functional groups: the acetamide (B32628) group, the substituted phenyl ring, the carbon-bromine bond, and the trifluoromethoxy group.
Amide Group: The spectrum would show characteristic amide bands, including the C=O stretching (Amide I) vibration, typically in the 1650-1700 cm⁻¹ range. The N-H bending and C-N stretching (Amide II) would appear around 1550-1620 cm⁻¹, and the Amide III band, a complex mix of C-N stretching and N-H bending, would be found near 1300 cm⁻¹. pitt.edu
Aromatic Ring: Phenyl ring vibrations would include C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes in the 1450-1600 cm⁻¹ region. Ring breathing modes and various in-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies. researchgate.net
Trifluoromethoxy Group: The C-F stretching vibrations of the -OCF₃ group are expected to be very strong in the IR spectrum, typically appearing in the 1000-1300 cm⁻¹ range.
Other Bonds: The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range. The aryl-O stretching of the trifluoromethoxy group would likely be observed around 1200-1280 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3200 - 3400 | Medium |
| Amide (C=O) | Amide I (C=O Stretch) | 1650 - 1700 | Strong |
| Amide (C-N, N-H) | Amide II (N-H Bend, C-N Stretch) | 1550 - 1620 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Trifluoromethoxy | C-F Stretch | 1000 - 1300 | Very Strong |
| Aryl Ether | Ar-O-C Stretch | 1200 - 1280 | Strong |
| Bromo-Aromatic | C-Br Stretch | 500 - 650 | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇BrF₃NO), HRMS would confirm its exact mass of approximately 282.9663 amu. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.
Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pathways, providing conclusive evidence for its structure. While specific fragmentation data is not published, a plausible fragmentation scheme can be proposed based on the known behavior of similar chemical structures.
Initial Ionization: Electron impact (EI) or electrospray ionization (ESI) would generate the molecular ion.
Alpha-Cleavage: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH₃) or, more likely, the loss of a ketene (B1206846) molecule (CH₂=C=O) to form the aniline (B41778) derivative.
Amide Bond Cleavage: Cleavage of the N-acetyl bond is highly probable, resulting in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43 and the corresponding 4-bromo-3-(trifluoromethoxy)aniline (B39976) radical cation.
Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion [M-Br]⁺.
Trifluoromethoxy Group Fragmentation: The -OCF₃ group may fragment through the loss of a •CF₃ radical.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |
|---|---|---|
| 283 | [M]⁺ | [C₉H₇BrF₃NO]⁺ |
| 241 | [M - CH₂CO]⁺ | [C₇H₅BrF₃N]⁺ |
| 204 | [M - Br]⁺ | [C₉H₇F₃NO]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
Integration of Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Comprehensive Structural Analysis
A complete and unambiguous structural confirmation of this compound requires the integration of data from multiple NMR active nuclei, primarily ¹H, ¹³C, and ¹⁹F. magritek.com
¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of hydrogen atoms. It would be expected to show a singlet for the acetyl methyl group (-CH₃) around 2.2 ppm, a singlet for the amide proton (N-H) in the 8-10 ppm range, and a set of signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the phenyl ring. The splitting patterns of the aromatic protons would be complex due to both H-H and long-range H-F couplings.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single, sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. magritek.com ¹H-decoupled ¹⁹F NMR spectra would simplify the signal by removing any H-F coupling, while the coupled spectrum would reveal these interactions, aiding in the assignment of the aromatic protons. magritek.com
¹³C NMR: The carbon NMR spectrum would show nine distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide would appear downfield (~168-170 ppm), followed by the aromatic carbons (110-150 ppm), and finally the methyl carbon upfield (~24 ppm). The signals for carbons attached to or near the bromine and trifluoromethoxy groups would show characteristic chemical shifts and C-F coupling patterns, which are invaluable for confirming the substitution pattern on the aromatic ring. magritek.com
By using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), direct (¹JCH) and long-range (²⁻³JCH) correlations between protons and carbons can be established. These experiments, combined with ¹H-¹⁹F correlation spectroscopy, would allow for the definitive assignment of all signals and provide a comprehensive, validated structure of the molecule. magritek.comrsc.org
Computational and Theoretical Chemistry Approaches for N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide Research
Quantum Chemical Modeling of Molecular Structure and Electronic Properties
Quantum chemical modeling is a fundamental approach to understanding the intrinsic properties of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide at the atomic level. These calculations can predict molecular geometry, stability, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing the molecular geometry to find the most stable conformation (the lowest energy state) of this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such calculations, often paired with a basis set like 6-311++G(d,p) to ensure accuracy. nih.gov
This process yields crucial data, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine key thermodynamic parameters that provide insights into the molecule's stability and chemical behavior. orientjchem.org
Table 1: Predicted Geometrical and Thermodynamic Parameters for this compound using DFT (Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.)
| Parameter | Description | Predicted Value |
| Geometrical Parameters | ||
| C-Br Bond Length | The distance between the Carbon and Bromine atoms on the phenyl ring. | ~1.90 Å |
| C=O Bond Length | The length of the carbonyl double bond in the acetamide (B32628) group. | ~1.23 Å |
| N-H Bond Length | The length of the bond between Nitrogen and Hydrogen in the amide group. | ~1.01 Å |
| C-N-C Bond Angle | The angle formed by the atoms in the amide linkage. | ~122° |
| Thermodynamic Parameters | ||
| Total Energy | The total electronic energy of the optimized molecule. | Specific Hartree value |
| Zero-point vibrational energy | The vibrational energy of the molecule at 0 Kelvin. | Specific kcal/mol value |
| Dipole Moment | A measure of the molecule's overall polarity. | Specific Debye value |
Beyond DFT, other methods are employed for electronic structure analysis. Ab initio methods, derived directly from theoretical principles without experimental data, offer high accuracy. core.ac.uk Techniques like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide very precise descriptions of a molecule's electronic states, though they are computationally demanding. nih.gov
In contrast, semi-empirical methods are significantly faster because they use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov Methods like AM1 and PM3 are based on the Hartree-Fock formalism but make approximations, such as neglecting certain integrals. nih.govmpg.de This speed makes them suitable for preliminary analysis or for studying very large molecular systems, though they are generally less accurate than DFT or ab initio approaches. core.ac.uk
Prediction of Reactivity and Interaction Potentials
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the electron-withdrawing trifluoromethoxy and bromo groups, along with the acetamide group, would influence the energies of these orbitals.
Table 2: Representative Frontier Molecular Orbital Data (Note: The values below are hypothetical and serve to illustrate the output of a typical FMO analysis.)
| Parameter | Energy (eV) | Implication for Reactivity |
| EHOMO | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| ELUMO | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| Energy Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. orientjchem.org |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded to indicate different electrostatic potential values:
Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack (nucleophilic sites).
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack (electrophilic sites).
Green: Regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the oxygen of the trifluoromethoxy group, making them nucleophilic centers. Positive potential (blue) would likely be found around the amide hydrogen atom, making it an electrophilic site.
Conceptual DFT provides a more quantitative framework for predicting reactivity through various descriptors. Fukui functions, for example, are used to determine the reactivity of specific atomic sites within a molecule. They measure the change in electron density at a particular point when an electron is added to or removed from the system.
This analysis helps to pinpoint the exact atoms most likely to be involved in different types of reactions:
Nucleophilic attack: The site is identified by the condensed Fukui function f+.
Electrophilic attack: The site is identified by the condensed Fukui function f-.
Radical attack: The site is identified by the condensed Fukui function f0.
By calculating these values for each atom in this compound, researchers can achieve a detailed and atom-specific understanding of its chemical selectivity, complementing the broader picture provided by MEP maps.
Mechanistic Pathway Elucidation through Transition State Calculations
Transition state calculations are a cornerstone of computational chemistry for investigating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of this state is critical for determining the activation energy, which governs the reaction rate.
These calculations, often performed using Density Functional Theory (DFT), allow for the exploration of proposed reaction pathways, such as the synthesis or decomposition of a molecule. For instance, in studies of related acetamide compounds, DFT has been employed to model mechanisms involving multi-membered ring transition states. nih.gov Such an approach for this compound could elucidate how the bromo and trifluoromethoxy substituents influence its reactivity and potential decomposition pathways. However, specific transition state energies and geometries for this compound are not available in the reviewed literature.
Solvation Models (e.g., IEFPCM) and Environmental Effects on Molecular Properties
The properties and behavior of a molecule can be significantly altered by its environment, particularly by the solvent in which it is dissolved. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are computational methods used to simulate these effects. The IEFPCM method models the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties like geometric structure, electronic behavior, and spectroscopic signatures in different solvents. researchgate.net
Applying the IEFPCM model to this compound would provide valuable insights into its solubility and stability in various media, which is crucial for understanding its behavior in biological systems or chemical reactions. researchgate.net Research on other acetamide derivatives has utilized this model to investigate properties in polar and nonpolar liquids. researchgate.net Despite the utility of this method, specific studies detailing the environmental effects on the molecular properties of this compound have not been identified.
Charge Transfer Analysis via Natural Bond Orbital (NBO) Partitioning
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wave function in terms of a familiar Lewis structure. wikipedia.org It provides a quantitative description of bonding, lone pairs, and the delocalization of electron density arising from intramolecular interactions. researchgate.netnih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. This reveals charge transfer between filled (donor) and empty (acceptor) orbitals, which stabilizes the molecule. researchgate.net
For this compound, NBO analysis could detail the electron distribution across the molecule, highlighting the influence of the electronegative bromine atom and the trifluoromethoxy group on the phenyl ring and acetamide moiety. This would provide insight into the molecule's electronic stability and reactivity. While NBO analysis is a common computational technique, specific charge transfer data and stabilization energies for this compound are not present in the available literature. nih.gov
| Illustrative NBO Interaction | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is representative of how NBO analysis data would be presented. Specific data for this compound is not available.
Electron Density Distribution Analysis (e.g., Electron Localization Function (ELF) and Localized Orbital Locator (LOL))
The analysis of electron density provides fundamental information about chemical bonding and molecular structure. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that reveal regions of high electron localization. researchgate.netnih.gov These methods are effective in visualizing the locations of covalent bonds, lone pairs, and atomic core shells. nih.gov
High ELF or LOL values typically indicate areas where electron pairs are localized, offering a clear depiction of the molecule's electronic structure. researchgate.net For this compound, these analyses could visually confirm the nature of the covalent bonds within the aromatic ring, the amide group, and the C-Br and C-O bonds, as well as the distribution of lone pairs on the oxygen, nitrogen, and halogen atoms. Such computational studies would complement experimental data by providing a deeper understanding of the molecule's electronic characteristics. However, published ELF and LOL analyses specific to this compound could not be located.
| Analysis Type | Region of Interest | Calculated Value |
| ELF | Data Not Available | Data Not Available |
| LOL | Data Not Available | Data Not Available |
This table illustrates the type of data obtained from ELF and LOL analyses. Specific data for this compound is not available.
Derivatization Strategies and Analogue Development Based on the N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide Scaffold
Functionalization of the Aryl Ring System via Electrophilic and Nucleophilic Aromatic Substitution
The phenyl ring of N-(4-bromo-3-(trifluoromethoxy)phenyl)acetamide is substituted with three distinct groups that collectively influence its reactivity towards substitution reactions. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing activator. Conversely, the bromine atom and the trifluoromethoxy group (-OCF₃) are deactivating and direct incoming electrophiles primarily to the meta-position relative to themselves. The interplay of these electronic effects dictates the regiochemical outcome of substitution reactions.
Electrophilic Aromatic Substitution:
The strong activating effect of the acetamido group is the dominant factor in electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to it (C2 and C6). The position para to the acetamido group is already occupied by bromine. Of the two ortho positions, C2 is sterically hindered by the adjacent trifluoromethoxy group. Therefore, electrophilic substitution is most likely to occur at the C6 position.
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be envisioned. For instance, nitration using nitric acid in a sulfuric acid medium would be expected to yield N-(4-bromo-6-nitro-3-(trifluoromethoxy)phenyl)acetamide. It is crucial to employ controlled reaction conditions to avoid potential oxidation or hydrolysis of the acetamide (B32628) group, a common issue when working with strongly acidic nitrating mixtures on activated rings. scribd.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(4-Bromo-6-nitro-3-(trifluoromethoxy)phenyl)acetamide |
| Bromination | Br₂, FeBr₃ | N-(4,6-Dibromo-3-(trifluoromethoxy)phenyl)acetamide |
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions:
Traditional nucleophilic aromatic substitution (SNAr) on the ring is generally unfavorable due to the absence of a strongly electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group. libretexts.org
However, the bromine atom at the C4 position serves as an excellent handle for modern transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly relevant. nih.govnih.govmdpi.com
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base can replace the bromine atom with a new aryl or vinyl group. This strategy is highly effective for synthesizing biaryl compounds.
Heck Coupling: Coupling with an alkene under palladium catalysis can introduce a vinyl substituent at the C4 position.
Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety by coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This method allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine.
These cross-coupling reactions dramatically expand the accessible chemical space from the parent scaffold, allowing for the introduction of a vast array of functional groups and structural motifs.
Chemical Modification of the Acetamide Moiety (e.g., N-substitution, acyl group modification)
The acetamide group offers another key site for structural diversification. Modifications can be targeted at the nitrogen atom or the acyl group.
N-Substitution:
The amide N-H bond can be deprotonated using a strong base (e.g., sodium hydride) to form an amidate anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or benzyl halides, to yield N-substituted derivatives. This approach allows for the introduction of alkyl chains, benzyl groups, or other functionalities onto the amide nitrogen, which can significantly alter the molecule's steric and electronic properties.
Acyl Group Modification:
The most fundamental modification of the acyl group is its complete removal via hydrolysis. Under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., aqueous NaOH) conditions, the acetamide can be hydrolyzed to furnish the parent aniline (B41778), 4-bromo-3-(trifluoromethoxy)aniline (B39976). slideshare.netresearchgate.net This primary amine is a critical building block in its own right, serving as a precursor for a wide range of new analogues. sigmaaldrich.comnih.govguidechem.com
The resulting aniline can be reacted with a diverse array of acylating agents (e.g., different acyl chlorides or anhydrides) to synthesize a library of N-acyl analogues with varying chain lengths, branching, or cyclic structures. Furthermore, reaction with sulfonyl chlorides would yield the corresponding sulfonamides. This re-acylation strategy is a cornerstone of analogue synthesis, allowing for systematic exploration of the structure-activity relationship associated with this part of the molecule.
Synthesis of Poly-substituted Fluorinated Acetanilide (B955) Analogues
The true synthetic power of the this compound scaffold is realized when derivatization strategies are combined in a sequential manner. By strategically applying reactions described in sections 6.1 and 6.2, a multitude of poly-substituted analogues can be generated.
For example, a synthetic sequence could begin with a Suzuki coupling to replace the bromine atom with a phenyl group, yielding N-(4-phenyl-3-(trifluoromethoxy)phenyl)acetamide. This biaryl intermediate could then undergo electrophilic nitration at the C6 position. Finally, the acetamide group could be hydrolyzed to the aniline and subsequently re-acylated with a different acyl group, such as cyclopropanecarbonyl chloride. This three-step sequence would transform the original scaffold into a complex, highly functionalized molecule.
Table 2: Hypothetical Synthetic Pathway to a Poly-substituted Analogue
| Step | Reaction Type | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | N-(4-Phenyl-3-(trifluoromethoxy)phenyl)acetamide |
| 2 | Nitration | N-(4-Phenyl-3-(trifluoromethoxy)phenyl)acetamide | HNO₃, H₂SO₄ | N-(6-Nitro-4-phenyl-3-(trifluoromethoxy)phenyl)acetamide |
| 3 | Amide Hydrolysis | N-(6-Nitro-4-phenyl-3-(trifluoromethoxy)phenyl)acetamide | aq. HCl, heat | 6-Nitro-4-phenyl-3-(trifluoromethoxy)aniline |
This modular approach allows chemists to systematically and independently vary different regions of the molecule to fine-tune its properties.
Design Principles for Exploring Chemical Space and Scaffold Diversity
The development of analogues from the this compound scaffold should be guided by principles of medicinal chemistry and rational drug design. The goal is to systematically explore the chemical space around the core structure to identify compounds with desired biological activities and physicochemical properties.
Key design principles include:
Scaffold Hopping and Isosteric Replacement: The trifluoromethoxy group (-OCF₃) itself is often used to enhance metabolic stability and lipophilicity in drug candidates. mdpi.com Its properties can be compared with analogues where it is replaced by other electron-withdrawing groups like trifluoromethyl (-CF₃), cyano (-CN), or halogens. Similarly, the acetamide linker can be replaced with other functionalities like sulfonamides, ureas, or reversed amides to alter hydrogen bonding patterns and conformational flexibility.
Systematic Variation of Substituents: The derivatization strategies outlined above allow for the systematic modification of each part of the molecule. For instance, in Suzuki coupling reactions, a library of different aryl boronic acids can be used to probe the effect of various substituents on the newly introduced phenyl ring. This systematic approach is crucial for building a clear structure-activity relationship (SAR).
Privileged Structure-Based Design: Fluorinated phenyl rings and acetanilide motifs are common "privileged structures" found in many biologically active compounds. Analogue design can leverage this by combining the core scaffold with other known pharmacophores to create novel hybrid molecules with potentially enhanced or new activities.
By applying these principles, the exploration of chemical space is transformed from a random walk into a guided search for improved molecular properties.
Development of Novel Building Blocks for Organic Synthesis
The derivatization of this compound not only generates final target compounds but also creates a new set of valuable and often unique chemical building blocks. fluorochem.co.uk These intermediates can serve as starting materials for the synthesis of more complex molecules in various fields, including medicinal chemistry, agrochemistry, and materials science.
4-Bromo-3-(trifluoromethoxy)aniline: As mentioned, this compound, obtained via simple hydrolysis, is a key intermediate. The presence of the trifluoromethoxy group makes it a valuable precursor for fluorinated pharmaceuticals and agrochemicals. guidechem.com
Biaryl and Heteroaryl Derivatives: Products from Suzuki and other cross-coupling reactions are themselves advanced building blocks. For example, a biaryl derivative could be further functionalized to create novel ligands for catalysis or building blocks for organic light-emitting diodes (OLEDs).
Poly-functionalized Scaffolds: The poly-substituted analogues created through multi-step sequences are highly specialized building blocks. A molecule containing an aryl-aryl bond, a nitro group, and a modifiable amine (after hydrolysis) offers multiple orthogonal handles for subsequent, selective chemical transformations.
The development of synthetic routes to derivatize the parent scaffold thus enriches the toolbox of synthetic chemists with a new family of fluorinated building blocks, facilitating the construction of complex molecular architectures.
Advanced Chemical Biology and Materials Science Applications of N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide As a Chemical Tool
Development of Molecular Probes for Intermolecular and Biomolecular Interaction Studies
While not typically used as a standalone molecular probe, N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is a critical component in the structure of potent kinase inhibitors, which are themselves powerful molecular probes for studying biomolecular interactions. Its incorporation into drugs like Sorafenib and Regorafenib allows researchers to investigate the intricate interactions within the ATP-binding pocket of various kinases.
The specific arrangement of the bromo- and trifluoromethoxy-substituted phenyl ring is crucial for the binding affinity and selectivity of these inhibitors. By modifying this scaffold and observing the resulting changes in inhibitory activity, researchers can perform detailed structure-activity relationship (SAR) studies. These studies are fundamental to understanding the molecular basis of kinase inhibition and for designing new therapeutic agents with improved potency and selectivity. For instance, SAR studies on Sorafenib- and Regorafenib-like molecules have been conducted to alter selectivity towards kinases like C-RAF and vascular endothelial growth factor receptor-2 (VEGFR-2), providing insights into the chemical features that govern target binding.
Utilization as a Building Block in the Synthesis of More Complex Organic Molecules
The primary and most well-documented application of this compound and its immediate precursor, 4-bromo-3-(trifluoromethoxy)aniline (B39976), is as a pivotal building block in the synthesis of complex, biologically active molecules. Its role is particularly prominent in the synthesis of multi-kinase inhibitors used in oncology.
The synthesis of Sorafenib, a drug used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, prominently features this chemical entity. In a common synthetic route, the core structure provided by 4-bromo-3-(trifluoromethoxy)aniline (obtained by deacetylation of the title compound) is coupled with other fragments to construct the final complex molecule. The trifluoromethoxy-phenyl portion of the molecule is essential for its potent inhibitory activity against several protein kinases. Similarly, this building block is integral to the synthesis of Regorafenib, another multi-kinase inhibitor.
The table below outlines a generalized synthetic step involving a key intermediate derived from the title compound.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Moiety in Final Drug |
| Urea (B33335) Formation | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | Nucleophilic addition | Forms the central bi-aryl urea linkage essential for kinase inhibition. |
This table illustrates a key reaction in the synthesis of Sorafenib, where an isocyanate reacts with an aniline (B41778) derivative. The trifluoromethylphenyl part of the isocyanate is structurally related to the trifluoromethoxyphenyl motif of the title compound, highlighting the importance of this substitution pattern in medicinal chemistry.
Role in the Synthesis of Specialty Organic Materials with Tunable Properties
While this compound is a cornerstone in medicinal chemistry, its application in the synthesis of specialty organic materials such as polymers or functional dyes is not extensively documented. However, the trifluoromethoxy (-OCF3) group is known to impart unique properties to organic molecules that are highly desirable in materials science. mdpi.com
The strong electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group can significantly alter the electronic and physical properties of a molecule. mdpi.combeilstein-journals.org In principle, incorporating this moiety into polymer backbones or the core of organic dyes could lead to materials with:
Tunable Electronic Properties: The electron-withdrawing effect can be used to modify the energy levels (HOMO/LUMO) of conjugated systems for applications in organic electronics.
Modified Solubility and Morphology: The lipophilicity of the -OCF3 group can influence the solubility of materials in organic solvents and affect the solid-state packing of thin films. beilstein-journals.org
Although direct applications of the title compound in this area are not prevalent, related fluorinated compounds are used to create functional materials like phthalocyanine (B1677752) dyes, where fluorine substitution is used to suppress aggregation and alter electronic characteristics. beilstein-journals.org
Fluorine Labeling Strategies for Advanced Imaging Techniques (e.g., ¹⁹F Magnetic Resonance Imaging in research settings)
The presence of the trifluoromethoxy (-OCF3) group makes this compound an excellent candidate for use in ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a powerful research technique that offers several advantages for in vivo imaging.
The key benefits of using the ¹⁹F nucleus for MRI are rooted in its fundamental properties. There is virtually no endogenous ¹⁹F signal in biological tissues, which means that any detected signal is exclusively from the administered fluorinated probe, resulting in images with no background noise and exceptional specificity. This allows for unambiguous tracking and quantification of the labeled molecule or cell.
The trifluoromethoxy group is particularly well-suited as a ¹⁹F MRI reporter due to several factors:
High Fluorine Content: The three equivalent fluorine atoms produce a single, strong resonance signal, enhancing sensitivity.
Favorable Chemical Shift: The chemical shift of the -OCF3 group typically falls in a region that is distinct from many other fluorinated compounds, allowing for potential multi-color ¹⁹F imaging experiments where different probes can be distinguished. nih.gov
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as the proton (¹H) nucleus used in conventional MRI.
The table below summarizes the advantageous properties of the ¹⁹F nucleus for MRI applications.
| Property | ¹⁹F Nucleus | Implication for MRI |
| Natural Abundance | 100% | High signal potential, no isotopic enrichment needed. |
| Relative Sensitivity (vs. ¹H) | ~83% | Strong MR signal, enabling detection at relatively low concentrations. |
| Endogenous Biological Signal | Negligible | Background-free images, high contrast, and specificity. |
| Chemical Shift Range | >300 ppm | Large spectral window allows for the design of multiple distinct probes for multiplexed imaging. |
By incorporating this compound or its derivatives into larger molecules targeted to specific biological sites, researchers can develop novel probes for non-invasive monitoring of biological processes and disease states in preclinical research.
Scaffold for the Design of Chemically Reactive Intermediates
The molecular structure of this compound serves as a versatile scaffold for the design and synthesis of chemically reactive intermediates. The substituted phenyl ring contains two key functional handles—the bromine atom and the acetamide (B32628) group (or the corresponding aniline after deprotection)—that can be selectively manipulated in multi-step synthetic sequences.
The Bromine Atom: This halogen is a prime site for transition-metal-catalyzed cross-coupling reactions. It can readily participate in reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the aromatic scaffold to other complex molecular fragments.
The Acetamide/Aniline Group: The acetamide group serves as a stable, protected form of an aniline. Upon deprotection (hydrolysis), the resulting free amine is a potent nucleophile. It can be used to form amides, sulfonamides, and, crucially, ureas. The formation of the urea linkage in Sorafenib, for example, proceeds from a reactive isocyanate intermediate that is ultimately derived from the corresponding aniline.
This dual functionality makes the scaffold highly valuable for combinatorial chemistry and the generation of libraries of related compounds for drug discovery and optimization. By systematically varying the reaction partners at either the bromine or aniline position, chemists can efficiently generate a diverse set of molecules for biological screening.
Future Research Directions and Emerging Opportunities in N 4 Bromo 3 Trifluoromethoxy Phenyl Acetamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of multifunctional molecules like N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide presents significant challenges for traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. chemcopilot.com ML algorithms can be trained on vast reaction databases, such as Reaxys and USPTO, to identify patterns and predict the outcomes of novel reactions with increasing accuracy. chemcopilot.comjetir.org
Future research will likely focus on developing both global and local ML models for molecules in this class. beilstein-journals.org
Global Models: Trained on diverse datasets, these models can suggest general reaction conditions (catalysts, solvents, reagents) for transforming this compound or its precursors. beilstein-journals.org Deep learning approaches, for instance, can sequentially predict the necessary components for a given transformation. beilstein-journals.org
Local Models: These models can be fine-tuned on specific reaction families, such as cross-coupling or C-H functionalization reactions involving the bromo- and trifluoromethoxy-substituted ring, to optimize parameters like yield and selectivity with high precision. beilstein-journals.org
| AI/ML Application Area | Description | Potential Impact on this compound Chemistry |
| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. Models learn from existing reaction data to generalize to new transformations. nih.gov | Faster screening of potential reactions for modifying the core structure; prediction of regio- and stereoselectivity. |
| Retrosynthesis Planning (CASP) | Suggests synthetic pathways for a target molecule by working backward from the product. beilstein-journals.orgnih.gov | Discovery of novel and more efficient synthetic routes to the target compound and its derivatives, potentially reducing step count and cost. |
| Reaction Condition Optimization | Recommends optimal conditions (temperature, solvent, catalyst, etc.) to maximize yield and minimize byproducts. chemcopilot.com | Improved yields and purity for the synthesis and functionalization of the compound, reducing waste and purification efforts. |
| Side Reaction Prediction | Identifies potential unwanted side products based on reactants and conditions. chemcopilot.com | Proactive troubleshooting of synthetic steps, leading to cleaner reactions and easier isolation of the desired product. |
Development of Sustainable and Green Synthetic Methodologies (e.g., Electrochemistry, Photochemistry)
Modern organic synthesis is increasingly driven by the principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Future work on this compound will heavily leverage sustainable methodologies.
Electrochemistry offers a powerful alternative to conventional redox reagents, as it uses electrons to drive chemical transformations, minimizing byproduct formation. nih.gov Recent advances in the electrochemical trifluoromethoxylation of aromatics, for example, present a conceptually new way to install the -OCF3 group, potentially under milder conditions than traditional methods. nih.gov Electrochemical approaches are also being developed for radical cascade cyclizations to form complex heterocyclic systems, a strategy that could be applied to derivatives of N-allylamides. organic-chemistry.org
Photochemistry , which uses light to initiate reactions, provides another green pathway for synthesis. researchoutreach.org Visible-light photoredox catalysis has emerged as a mild and efficient tool for a wide range of transformations, including the functionalization of aromatic rings. researchgate.netrsc.org For a molecule containing a bromo-substituent, photochemical methods could enable novel cross-coupling reactions or direct C-H functionalization at other positions on the aromatic ring under ambient conditions. rsc.orgresearchgate.net These light-driven reactions often proceed via radical pathways, offering reactivity patterns complementary to traditional ionic mechanisms. researchoutreach.orgresearchgate.net
The development of these green methodologies will focus on improving atom economy and replacing hazardous reagents, such as elemental halogens, with safer alternatives like halide salts in oxidative halogenation processes. ingentaconnect.comrsc.org
Exploration of Novel Catalytic Systems for Efficient Functionalization
The precise modification of the this compound scaffold is crucial for creating new analogues. The exploration of novel catalytic systems, particularly for C-H functionalization, represents a major frontier. nih.govresearchgate.net C-H functionalization allows for the direct conversion of traditionally inert C-H bonds into new functional groups, streamlining synthetic sequences by avoiding the need for pre-functionalized starting materials. emory.edu
Research in this area will likely focus on:
Transition Metal Catalysis: Dirhodium catalysts, for instance, have shown remarkable ability to perform selective C-H functionalization, bypassing the need for directing groups by using three-dimensional scaffolds to control site selectivity. emory.edu Similar strategies using catalysts based on palladium, copper, or iridium could enable selective functionalization at the ortho-position to the acetamide (B32628) group or other positions on the aromatic ring. researchgate.netnih.gov
Artificial Metalloenzymes: Bridging the gap between homogeneous and enzymatic catalysis, artificial metalloenzymes offer the potential for unparalleled selectivity. nih.gov By incorporating a metal cofactor into a protein scaffold, these catalysts can be optimized through directed evolution to achieve specific C-H functionalization reactions with high efficiency and selectivity, even on complex molecules. nih.gov
Metalloporphyrins: These versatile catalysts can functionalize C-H bonds through various atom/group transfer processes, including hydroxylation, amination, and alkylation, providing direct routes to value-added molecules from simple hydrocarbon precursors. rsc.org
These advanced catalytic systems will provide a toolkit for late-stage functionalization, allowing for the rapid diversification of the core this compound structure to generate libraries of new compounds.
Advanced in situ Spectroscopic Monitoring Techniques for Reaction Progress and Mechanism Elucidation
A deep understanding of reaction mechanisms is essential for optimizing chemical processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of kinetic and mechanistic data without disturbing the reaction. bruker.commt.com
Future studies on the synthesis and reactions of this compound will benefit from the application of:
Flow NMR and FTIR Spectroscopy: Combining these two techniques provides complementary information. FTIR is highly sensitive to changes in functional groups, while NMR provides detailed structural information and is inherently quantitative. bruker.comacs.org Using flow cells allows for continuous monitoring of reaction intermediates and products, enabling the conclusive determination of complex reaction mechanisms and the identification of rate-determining steps. acs.orgresearchgate.net
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or biphasic media and can track the disappearance of specific vibrational modes, such as the nitro stretch in a reduction reaction, to follow reaction kinetics. acs.org
Compact NMR: The availability of benchtop NMR spectrometers allows for real-time reaction monitoring directly within a fume hood, providing immediate feedback on reaction progress and kinetics. asahilab.co.jp
These in situ methods are crucial for rapidly optimizing reaction conditions, ensuring process robustness for scale-up, and uncovering subtle mechanistic details that are often missed with traditional offline analysis. mt.comnih.gov
| Technique | Principle | Information Gained | Application Example |
| In situ FTIR | Monitors changes in vibrational frequencies of functional groups. acs.orgresearchgate.net | Identification of reactants, products, and key intermediates; reaction kinetics. | Tracking the conversion of an amine to an amide during the final step of synthesis. |
| In situ NMR | Provides detailed structural information and quantitative data on species in solution. bruker.comresearchgate.net | Unambiguous structural characterization of intermediates; mechanistic insights; quantitative kinetics. | Differentiating between regioisomers formed during a functionalization reaction. |
| In situ Raman | Measures inelastic scattering of light to probe vibrational modes. acs.org | Real-time monitoring in various media (including aqueous); kinetic analysis. | Following the progress of a reaction involving the aromatic ring system. |
| Combined Flow FTIR/NMR | Leverages the complementary strengths of both techniques for comprehensive analysis. bruker.comacs.org | Detailed mechanistic elucidation; quantitative analysis of all reaction species. | Building a complete kinetic profile of a complex catalytic cycle. |
Computational-Guided Design of Next-Generation Analogues for Specific Chemical Purposes
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and evaluation of molecules before their synthesis. mdpi.com For this compound, computational methods can guide the design of next-generation analogues with tailored properties.
This approach involves:
Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for a specific interaction, computational models can be used to screen large virtual libraries of compounds to identify new analogues with potentially enhanced activity. mdpi.com
In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally, allowing for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles. mdpi.com
Molecular Dynamics Simulations: These simulations can predict the stability of a ligand-protein complex, providing insights into binding affinity and residence time. mdpi.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and reaction energetics, aiding in the design of molecules with specific electronic or spectroscopic characteristics. gexinonline.com
By using these computational tools, researchers can prioritize the synthesis of the most promising analogues, saving significant time and resources. nih.govnih.gov This synergy between computational design and experimental synthesis accelerates the discovery cycle for new molecules with desired chemical or biological functions.
Interdisciplinary Research at the Interface of Organic Chemistry, Spectroscopy, and Computational Science
The most significant breakthroughs in understanding and utilizing complex molecules like this compound will arise from interdisciplinary collaboration. ucsb.edu The integration of organic synthesis, advanced spectroscopy, and computational chemistry creates a powerful research paradigm. gexinonline.comacs.org
In this model:
Computational Chemistry predicts the properties and reactivity of novel, unsynthesized analogues. gexinonline.com
Organic Chemistry provides the methods to synthesize these computationally designed targets. ucsb.edu
Advanced Spectroscopy is then used to characterize the new molecules and study their behavior, providing experimental data that validates and refines the computational models. gexinonline.comjobs.ac.uk
This iterative cycle, where theoretical predictions guide experimental work and experimental results feed back into improving theoretical models, is essential for tackling complex scientific challenges. gexinonline.com Such collaborations are crucial for developing new materials, understanding intricate reaction mechanisms, and designing molecules with precisely controlled functions. oist.jp
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques used to confirm the structural identity of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and electronic environments. For example, the trifluoromethoxy group () exhibits distinct signals near -55 to -58 ppm due to its electron-withdrawing nature .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed vs. calculated ) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) bands .
Q. How can synthetic impurities or byproducts be identified and quantified during the preparation of this compound?
- Methodological Answer :
- Chromatographic Methods : Use reverse-phase HPLC or UPLC with UV detection (e.g., at 254 nm) to separate impurities. Reference standards (e.g., brominated acetamide derivatives) are critical for spiking experiments .
- Mass Spectrometry Coupling : LC-MS/MS can detect trace impurities, such as unreacted 4-bromophenylacetic acid or intermediates like 3,4-difluoroaniline derivatives .
Q. What are the recommended solvent systems for recrystallization to achieve high purity?
- Methodological Answer : Optimal recrystallization solvents are determined empirically. Dichloromethane or methylene chloride (as in ) paired with slow evaporation at 273–298 K yields single crystals suitable for X-ray diffraction. Polar aprotic solvents (e.g., DMF) may improve solubility for amorphous purification.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies in proposed molecular geometries derived from computational models?
- Methodological Answer :
- Data Collection : Collect high-resolution diffraction data (e.g., ) at 298 K to minimize thermal motion artifacts .
- Dihedral Angle Analysis : Compare experimental dihedral angles (e.g., 66.4° between aromatic rings in ) with Density Functional Theory (DFT)-optimized geometries. Discrepancies >5° suggest inadequate solvation or crystal packing effects in simulations.
- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H···O bonds) to validate packing stability and explain deviations from gas-phase models .
Q. What strategies mitigate conflicting bioactivity data in structure-activity relationship (SAR) studies involving halogenated acetamides?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial or anticancer activity (e.g., from ) using multiple assays (e.g., MIC determination, MTT cytotoxicity).
- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out false negatives from rapid degradation.
- Crystallographic Correlations : Overlay SC-XRD structures of active/inactive analogs to identify critical substituent orientations (e.g., bromine’s role in π-stacking ).
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., the bromine atom’s susceptibility to substitution).
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in dichloromethane or DMSO .
- Transition State Analysis : Locate energy barriers for proposed mechanisms (e.g., SAr at the brominated aryl position).
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Correction : Apply solvent-specific shielding parameters (e.g., DMSO-d vs. CDCl) to theoretical values.
- Conformational Sampling : Use molecular dynamics (MD) to account for rotameric states of the trifluoromethoxy group, which influence .
- Experimental Validation : Compare with structurally characterized analogs (e.g., ) to isolate electronic vs. steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
